molecular formula C17H26ClN B8353329 (+)-Sibutramine CAS No. 154752-44-0

(+)-Sibutramine

Cat. No. B8353329
M. Wt: 279.8 g/mol
InChI Key: UNAANXDKBXWMLN-MRXNPFEDSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07129378B2

Procedure details

To a 100 mL three-necked flask equipped with a magnetic stir bar, an argon inlet, a thermometer probe and rubber septum, was charged 1-(4-chloro-phenyl)-cyclobutanecarbonitrile (CCBC) (8.0 g, 41.9 mmol (96%)) and CuBr (0.12 g, 2%). After purging the flask with argon for 10 min, MTBE (15 mL) and iBuMgCl (68 mL, 0.61 mol in MTBE) were added and the reaction mixture was refluxed for 4–6 h. The reaction was monitored on HPLC for the disappearance of CCBC. The reaction mixture was cooled to ambient temperature and added drop-wise to the solution of (2S,4R,5S)-4-methyl-5-phenyl-3-(4-methyl phenyl-sulfonyl)-[1,2,3]-oxathiazolidine-2-oxide (15.0 g, 42 mmol) in THF (100 mL) in a 500 mL round-bottomed flask at −78° C. The reaction mixture was stirred for 4 h and warmed up to 10° C. under stirring. The reaction was monitored on TLC for the disappearance of 1-[1-(4-chloro-phenyl)-cyclobutyl]-3-methyl-butylideneamine. Then the reaction mixture was cooled to 0° C. and aqueous ammonium acetate (30%, 50 mL) was added, follows by MTBE (200 mL) and warmed up to ambient temperature. The organic phase was washed with 30% KHCO3 (50 mL) and 20% NaCl (50 mL) and polish filtered through two layers of filter paper. After the resulting organic phase was distilled under reduced pressure to about 50 mL (KF=0.58%), anhydrous THF (80 mL) and Ti(OPri)4 were added and the mixture was stirred at ambient temperature for 1 h and cooled to −45° C. NaBH4 (6.4 g, 168 mmol) was added in one portion and the mixture was stirred for 6 h and warmed up to −20° C. and the reaction was monitored on TLC for the disappearance of starting material. To the reaction mixture was slowly added aqueous HCl dissolved in MeOH (60 mL, 4M) and the mixture was warmed to ambient temperature and stirred for 3 h. After the mixture was cooled to 0° C., NaOH (5 M) was added slowly to pH ˜12 for the solution, the mixture was diluted with toluene (200 mL), and was distilled under reduced pressure to remove the low boiling point solvents. The organic phases were allowed to separate for 20 min and the organic phase was washed twice with aqueous NaCl (50 mL, 20%). The mixture was heated to 60–70° C. and D-tartaric acid (6.3 g) in water (13 ml) and acetone (6 mL) was added slowly. The mixture was distilled under azeotropic condition until the internal temperature reached >95° C. The mixture was then cooled to ambient temperature and stirred for 1 h. The slurry formed was filtered and the wet cake was washed with toluene (30 mL×2) and MTBE (30 mL) and dried at 45° C. for 24 h under reduced pressure to afford the (R)-DDMS.D-TA with 85% yield and 70% ee.
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
200 mL
Type
reactant
Reaction Step Two
Name
Quantity
60 mL
Type
solvent
Reaction Step Three
Name
Quantity
200 mL
Type
solvent
Reaction Step Four
Quantity
68 mL
Type
reactant
Reaction Step Five
Name
Quantity
15 mL
Type
solvent
Reaction Step Five
Quantity
8 g
Type
reactant
Reaction Step Six
[Compound]
Name
CuBr
Quantity
0.12 g
Type
reactant
Reaction Step Six
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Seven
Name
(2S,4R,5S)-4-methyl-5-phenyl-3-(4-methyl phenyl-sulfonyl)-[1,2,3]-oxathiazolidine-2-oxide
Quantity
15 g
Type
reactant
Reaction Step Eight
Name
Quantity
100 mL
Type
solvent
Reaction Step Eight
Name
1-[1-(4-chloro-phenyl)-cyclobutyl]-3-methyl-butylideneamine
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Nine
Quantity
50 mL
Type
reactant
Reaction Step Ten
Name
Quantity
6.4 g
Type
reactant
Reaction Step Eleven
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Twelve
Yield
85%

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:7]=[CH:6]C(C2(C#N)CCC2)=C[CH:3]=1.[CH2:14]([Mg]Cl)[CH:15]([CH3:17])[CH3:16].C[C@@H:21]1[C@H](C2C=CC=CC=2)O[S@](=O)[N:22]1S(C1C=CC(C)=CC=1)(=O)=O.Cl[C:44]1C=CC(C2(C(=N)CC(C)C)CCC2)=CC=1.[C:60]([O-])(=O)[CH3:61].[NH4+].[BH4-].[Na+].Cl.[OH-].[Na+].[C:70]1([CH3:76])[CH:75]=[CH:74][CH:73]=CC=1>C1COCC1.CO.CC(OC)(C)C>[CH3:16][CH:15]([CH2:14][CH:76]([N:22]([CH3:21])[CH3:44])[C:70]1([C:60]2[CH:61]=[CH:3][C:2]([Cl:1])=[CH:7][CH:6]=2)[CH2:73][CH2:74][CH2:75]1)[CH3:17] |f:4.5,6.7,9.10|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Na+]
Step Two
Name
Quantity
200 mL
Type
reactant
Smiles
C1(=CC=CC=C1)C
Step Three
Name
Quantity
60 mL
Type
solvent
Smiles
CO
Step Four
Name
Quantity
200 mL
Type
solvent
Smiles
CC(C)(C)OC
Step Five
Name
Quantity
68 mL
Type
reactant
Smiles
C(C(C)C)[Mg]Cl
Name
Quantity
15 mL
Type
solvent
Smiles
CC(C)(C)OC
Step Six
Name
Quantity
8 g
Type
reactant
Smiles
ClC1=CC=C(C=C1)C1(CCC1)C#N
Name
CuBr
Quantity
0.12 g
Type
reactant
Smiles
Step Seven
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC1=CC=C(C=C1)C1(CCC1)C#N
Step Eight
Name
(2S,4R,5S)-4-methyl-5-phenyl-3-(4-methyl phenyl-sulfonyl)-[1,2,3]-oxathiazolidine-2-oxide
Quantity
15 g
Type
reactant
Smiles
C[C@H]1N([S@](O[C@H]1C1=CC=CC=C1)=O)S(=O)(=O)C1=CC=C(C=C1)C
Name
Quantity
100 mL
Type
solvent
Smiles
C1CCOC1
Step Nine
Name
1-[1-(4-chloro-phenyl)-cyclobutyl]-3-methyl-butylideneamine
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC1=CC=C(C=C1)C1(CCC1)C(CC(C)C)=N
Step Ten
Name
Quantity
50 mL
Type
reactant
Smiles
C(C)(=O)[O-].[NH4+]
Step Eleven
Name
Quantity
6.4 g
Type
reactant
Smiles
[BH4-].[Na+]
Step Twelve
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The reaction mixture was stirred for 4 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
To a 100 mL three-necked flask equipped with a magnetic stir bar, an argon inlet
CUSTOM
Type
CUSTOM
Details
After purging the flask with argon for 10 min
Duration
10 min
TEMPERATURE
Type
TEMPERATURE
Details
the reaction mixture was refluxed for 4–6 h
TEMPERATURE
Type
TEMPERATURE
Details
warmed up to 10° C.
STIRRING
Type
STIRRING
Details
under stirring
TEMPERATURE
Type
TEMPERATURE
Details
Then the reaction mixture was cooled to 0° C.
TEMPERATURE
Type
TEMPERATURE
Details
warmed up to ambient temperature
WASH
Type
WASH
Details
The organic phase was washed with 30% KHCO3 (50 mL) and 20% NaCl (50 mL)
FILTRATION
Type
FILTRATION
Details
polish filtered through two layers of filter paper
DISTILLATION
Type
DISTILLATION
Details
After the resulting organic phase was distilled under reduced pressure to about 50 mL (KF=0.58%), anhydrous THF (80 mL) and Ti(OPri)4
ADDITION
Type
ADDITION
Details
were added
STIRRING
Type
STIRRING
Details
the mixture was stirred at ambient temperature for 1 h
Duration
1 h
TEMPERATURE
Type
TEMPERATURE
Details
cooled to −45° C
STIRRING
Type
STIRRING
Details
the mixture was stirred for 6 h
Duration
6 h
TEMPERATURE
Type
TEMPERATURE
Details
warmed up to −20° C.
TEMPERATURE
Type
TEMPERATURE
Details
the mixture was warmed to ambient temperature
STIRRING
Type
STIRRING
Details
stirred for 3 h
Duration
3 h
TEMPERATURE
Type
TEMPERATURE
Details
After the mixture was cooled to 0° C.
DISTILLATION
Type
DISTILLATION
Details
was distilled under reduced pressure
CUSTOM
Type
CUSTOM
Details
to remove the low boiling point solvents
CUSTOM
Type
CUSTOM
Details
to separate for 20 min
Duration
20 min
WASH
Type
WASH
Details
the organic phase was washed twice with aqueous NaCl (50 mL, 20%)
TEMPERATURE
Type
TEMPERATURE
Details
The mixture was heated to 60–70° C.
ADDITION
Type
ADDITION
Details
D-tartaric acid (6.3 g) in water (13 ml) and acetone (6 mL) was added slowly
DISTILLATION
Type
DISTILLATION
Details
The mixture was distilled under azeotropic condition until the internal temperature
CUSTOM
Type
CUSTOM
Details
reached >95° C
TEMPERATURE
Type
TEMPERATURE
Details
The mixture was then cooled to ambient temperature
STIRRING
Type
STIRRING
Details
stirred for 1 h
Duration
1 h
CUSTOM
Type
CUSTOM
Details
The slurry formed
FILTRATION
Type
FILTRATION
Details
was filtered
WASH
Type
WASH
Details
the wet cake was washed with toluene (30 mL×2) and MTBE (30 mL)
CUSTOM
Type
CUSTOM
Details
dried at 45° C. for 24 h under reduced pressure
Duration
24 h

Outcomes

Product
Details
Reaction Time
4 h
Name
Type
product
Smiles
CC(C)CC(C1(CCC1)C2=CC=C(C=C2)Cl)N(C)C
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 85%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US07129378B2

Procedure details

To a 100 mL three-necked flask equipped with a magnetic stir bar, an argon inlet, a thermometer probe and rubber septum, was charged 1-(4-chloro-phenyl)-cyclobutanecarbonitrile (CCBC) (8.0 g, 41.9 mmol (96%)) and CuBr (0.12 g, 2%). After purging the flask with argon for 10 min, MTBE (15 mL) and iBuMgCl (68 mL, 0.61 mol in MTBE) were added and the reaction mixture was refluxed for 4–6 h. The reaction was monitored on HPLC for the disappearance of CCBC. The reaction mixture was cooled to ambient temperature and added drop-wise to the solution of (2S,4R,5S)-4-methyl-5-phenyl-3-(4-methyl phenyl-sulfonyl)-[1,2,3]-oxathiazolidine-2-oxide (15.0 g, 42 mmol) in THF (100 mL) in a 500 mL round-bottomed flask at −78° C. The reaction mixture was stirred for 4 h and warmed up to 10° C. under stirring. The reaction was monitored on TLC for the disappearance of 1-[1-(4-chloro-phenyl)-cyclobutyl]-3-methyl-butylideneamine. Then the reaction mixture was cooled to 0° C. and aqueous ammonium acetate (30%, 50 mL) was added, follows by MTBE (200 mL) and warmed up to ambient temperature. The organic phase was washed with 30% KHCO3 (50 mL) and 20% NaCl (50 mL) and polish filtered through two layers of filter paper. After the resulting organic phase was distilled under reduced pressure to about 50 mL (KF=0.58%), anhydrous THF (80 mL) and Ti(OPri)4 were added and the mixture was stirred at ambient temperature for 1 h and cooled to −45° C. NaBH4 (6.4 g, 168 mmol) was added in one portion and the mixture was stirred for 6 h and warmed up to −20° C. and the reaction was monitored on TLC for the disappearance of starting material. To the reaction mixture was slowly added aqueous HCl dissolved in MeOH (60 mL, 4M) and the mixture was warmed to ambient temperature and stirred for 3 h. After the mixture was cooled to 0° C., NaOH (5 M) was added slowly to pH ˜12 for the solution, the mixture was diluted with toluene (200 mL), and was distilled under reduced pressure to remove the low boiling point solvents. The organic phases were allowed to separate for 20 min and the organic phase was washed twice with aqueous NaCl (50 mL, 20%). The mixture was heated to 60–70° C. and D-tartaric acid (6.3 g) in water (13 ml) and acetone (6 mL) was added slowly. The mixture was distilled under azeotropic condition until the internal temperature reached >95° C. The mixture was then cooled to ambient temperature and stirred for 1 h. The slurry formed was filtered and the wet cake was washed with toluene (30 mL×2) and MTBE (30 mL) and dried at 45° C. for 24 h under reduced pressure to afford the (R)-DDMS.D-TA with 85% yield and 70% ee.
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
200 mL
Type
reactant
Reaction Step Two
Name
Quantity
60 mL
Type
solvent
Reaction Step Three
Name
Quantity
200 mL
Type
solvent
Reaction Step Four
Quantity
68 mL
Type
reactant
Reaction Step Five
Name
Quantity
15 mL
Type
solvent
Reaction Step Five
Quantity
8 g
Type
reactant
Reaction Step Six
[Compound]
Name
CuBr
Quantity
0.12 g
Type
reactant
Reaction Step Six
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Seven
Name
(2S,4R,5S)-4-methyl-5-phenyl-3-(4-methyl phenyl-sulfonyl)-[1,2,3]-oxathiazolidine-2-oxide
Quantity
15 g
Type
reactant
Reaction Step Eight
Name
Quantity
100 mL
Type
solvent
Reaction Step Eight
Name
1-[1-(4-chloro-phenyl)-cyclobutyl]-3-methyl-butylideneamine
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Nine
Quantity
50 mL
Type
reactant
Reaction Step Ten
Name
Quantity
6.4 g
Type
reactant
Reaction Step Eleven
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Twelve
Yield
85%

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:7]=[CH:6]C(C2(C#N)CCC2)=C[CH:3]=1.[CH2:14]([Mg]Cl)[CH:15]([CH3:17])[CH3:16].C[C@@H:21]1[C@H](C2C=CC=CC=2)O[S@](=O)[N:22]1S(C1C=CC(C)=CC=1)(=O)=O.Cl[C:44]1C=CC(C2(C(=N)CC(C)C)CCC2)=CC=1.[C:60]([O-])(=O)[CH3:61].[NH4+].[BH4-].[Na+].Cl.[OH-].[Na+].[C:70]1([CH3:76])[CH:75]=[CH:74][CH:73]=CC=1>C1COCC1.CO.CC(OC)(C)C>[CH3:16][CH:15]([CH2:14][CH:76]([N:22]([CH3:21])[CH3:44])[C:70]1([C:60]2[CH:61]=[CH:3][C:2]([Cl:1])=[CH:7][CH:6]=2)[CH2:73][CH2:74][CH2:75]1)[CH3:17] |f:4.5,6.7,9.10|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Na+]
Step Two
Name
Quantity
200 mL
Type
reactant
Smiles
C1(=CC=CC=C1)C
Step Three
Name
Quantity
60 mL
Type
solvent
Smiles
CO
Step Four
Name
Quantity
200 mL
Type
solvent
Smiles
CC(C)(C)OC
Step Five
Name
Quantity
68 mL
Type
reactant
Smiles
C(C(C)C)[Mg]Cl
Name
Quantity
15 mL
Type
solvent
Smiles
CC(C)(C)OC
Step Six
Name
Quantity
8 g
Type
reactant
Smiles
ClC1=CC=C(C=C1)C1(CCC1)C#N
Name
CuBr
Quantity
0.12 g
Type
reactant
Smiles
Step Seven
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC1=CC=C(C=C1)C1(CCC1)C#N
Step Eight
Name
(2S,4R,5S)-4-methyl-5-phenyl-3-(4-methyl phenyl-sulfonyl)-[1,2,3]-oxathiazolidine-2-oxide
Quantity
15 g
Type
reactant
Smiles
C[C@H]1N([S@](O[C@H]1C1=CC=CC=C1)=O)S(=O)(=O)C1=CC=C(C=C1)C
Name
Quantity
100 mL
Type
solvent
Smiles
C1CCOC1
Step Nine
Name
1-[1-(4-chloro-phenyl)-cyclobutyl]-3-methyl-butylideneamine
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC1=CC=C(C=C1)C1(CCC1)C(CC(C)C)=N
Step Ten
Name
Quantity
50 mL
Type
reactant
Smiles
C(C)(=O)[O-].[NH4+]
Step Eleven
Name
Quantity
6.4 g
Type
reactant
Smiles
[BH4-].[Na+]
Step Twelve
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The reaction mixture was stirred for 4 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
To a 100 mL three-necked flask equipped with a magnetic stir bar, an argon inlet
CUSTOM
Type
CUSTOM
Details
After purging the flask with argon for 10 min
Duration
10 min
TEMPERATURE
Type
TEMPERATURE
Details
the reaction mixture was refluxed for 4–6 h
TEMPERATURE
Type
TEMPERATURE
Details
warmed up to 10° C.
STIRRING
Type
STIRRING
Details
under stirring
TEMPERATURE
Type
TEMPERATURE
Details
Then the reaction mixture was cooled to 0° C.
TEMPERATURE
Type
TEMPERATURE
Details
warmed up to ambient temperature
WASH
Type
WASH
Details
The organic phase was washed with 30% KHCO3 (50 mL) and 20% NaCl (50 mL)
FILTRATION
Type
FILTRATION
Details
polish filtered through two layers of filter paper
DISTILLATION
Type
DISTILLATION
Details
After the resulting organic phase was distilled under reduced pressure to about 50 mL (KF=0.58%), anhydrous THF (80 mL) and Ti(OPri)4
ADDITION
Type
ADDITION
Details
were added
STIRRING
Type
STIRRING
Details
the mixture was stirred at ambient temperature for 1 h
Duration
1 h
TEMPERATURE
Type
TEMPERATURE
Details
cooled to −45° C
STIRRING
Type
STIRRING
Details
the mixture was stirred for 6 h
Duration
6 h
TEMPERATURE
Type
TEMPERATURE
Details
warmed up to −20° C.
TEMPERATURE
Type
TEMPERATURE
Details
the mixture was warmed to ambient temperature
STIRRING
Type
STIRRING
Details
stirred for 3 h
Duration
3 h
TEMPERATURE
Type
TEMPERATURE
Details
After the mixture was cooled to 0° C.
DISTILLATION
Type
DISTILLATION
Details
was distilled under reduced pressure
CUSTOM
Type
CUSTOM
Details
to remove the low boiling point solvents
CUSTOM
Type
CUSTOM
Details
to separate for 20 min
Duration
20 min
WASH
Type
WASH
Details
the organic phase was washed twice with aqueous NaCl (50 mL, 20%)
TEMPERATURE
Type
TEMPERATURE
Details
The mixture was heated to 60–70° C.
ADDITION
Type
ADDITION
Details
D-tartaric acid (6.3 g) in water (13 ml) and acetone (6 mL) was added slowly
DISTILLATION
Type
DISTILLATION
Details
The mixture was distilled under azeotropic condition until the internal temperature
CUSTOM
Type
CUSTOM
Details
reached >95° C
TEMPERATURE
Type
TEMPERATURE
Details
The mixture was then cooled to ambient temperature
STIRRING
Type
STIRRING
Details
stirred for 1 h
Duration
1 h
CUSTOM
Type
CUSTOM
Details
The slurry formed
FILTRATION
Type
FILTRATION
Details
was filtered
WASH
Type
WASH
Details
the wet cake was washed with toluene (30 mL×2) and MTBE (30 mL)
CUSTOM
Type
CUSTOM
Details
dried at 45° C. for 24 h under reduced pressure
Duration
24 h

Outcomes

Product
Details
Reaction Time
4 h
Name
Type
product
Smiles
CC(C)CC(C1(CCC1)C2=CC=C(C=C2)Cl)N(C)C
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 85%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US07129378B2

Procedure details

To a 100 mL three-necked flask equipped with a magnetic stir bar, an argon inlet, a thermometer probe and rubber septum, was charged 1-(4-chloro-phenyl)-cyclobutanecarbonitrile (CCBC) (8.0 g, 41.9 mmol (96%)) and CuBr (0.12 g, 2%). After purging the flask with argon for 10 min, MTBE (15 mL) and iBuMgCl (68 mL, 0.61 mol in MTBE) were added and the reaction mixture was refluxed for 4–6 h. The reaction was monitored on HPLC for the disappearance of CCBC. The reaction mixture was cooled to ambient temperature and added drop-wise to the solution of (2S,4R,5S)-4-methyl-5-phenyl-3-(4-methyl phenyl-sulfonyl)-[1,2,3]-oxathiazolidine-2-oxide (15.0 g, 42 mmol) in THF (100 mL) in a 500 mL round-bottomed flask at −78° C. The reaction mixture was stirred for 4 h and warmed up to 10° C. under stirring. The reaction was monitored on TLC for the disappearance of 1-[1-(4-chloro-phenyl)-cyclobutyl]-3-methyl-butylideneamine. Then the reaction mixture was cooled to 0° C. and aqueous ammonium acetate (30%, 50 mL) was added, follows by MTBE (200 mL) and warmed up to ambient temperature. The organic phase was washed with 30% KHCO3 (50 mL) and 20% NaCl (50 mL) and polish filtered through two layers of filter paper. After the resulting organic phase was distilled under reduced pressure to about 50 mL (KF=0.58%), anhydrous THF (80 mL) and Ti(OPri)4 were added and the mixture was stirred at ambient temperature for 1 h and cooled to −45° C. NaBH4 (6.4 g, 168 mmol) was added in one portion and the mixture was stirred for 6 h and warmed up to −20° C. and the reaction was monitored on TLC for the disappearance of starting material. To the reaction mixture was slowly added aqueous HCl dissolved in MeOH (60 mL, 4M) and the mixture was warmed to ambient temperature and stirred for 3 h. After the mixture was cooled to 0° C., NaOH (5 M) was added slowly to pH ˜12 for the solution, the mixture was diluted with toluene (200 mL), and was distilled under reduced pressure to remove the low boiling point solvents. The organic phases were allowed to separate for 20 min and the organic phase was washed twice with aqueous NaCl (50 mL, 20%). The mixture was heated to 60–70° C. and D-tartaric acid (6.3 g) in water (13 ml) and acetone (6 mL) was added slowly. The mixture was distilled under azeotropic condition until the internal temperature reached >95° C. The mixture was then cooled to ambient temperature and stirred for 1 h. The slurry formed was filtered and the wet cake was washed with toluene (30 mL×2) and MTBE (30 mL) and dried at 45° C. for 24 h under reduced pressure to afford the (R)-DDMS.D-TA with 85% yield and 70% ee.
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
200 mL
Type
reactant
Reaction Step Two
Name
Quantity
60 mL
Type
solvent
Reaction Step Three
Name
Quantity
200 mL
Type
solvent
Reaction Step Four
Quantity
68 mL
Type
reactant
Reaction Step Five
Name
Quantity
15 mL
Type
solvent
Reaction Step Five
Quantity
8 g
Type
reactant
Reaction Step Six
[Compound]
Name
CuBr
Quantity
0.12 g
Type
reactant
Reaction Step Six
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Seven
Name
(2S,4R,5S)-4-methyl-5-phenyl-3-(4-methyl phenyl-sulfonyl)-[1,2,3]-oxathiazolidine-2-oxide
Quantity
15 g
Type
reactant
Reaction Step Eight
Name
Quantity
100 mL
Type
solvent
Reaction Step Eight
Name
1-[1-(4-chloro-phenyl)-cyclobutyl]-3-methyl-butylideneamine
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Nine
Quantity
50 mL
Type
reactant
Reaction Step Ten
Name
Quantity
6.4 g
Type
reactant
Reaction Step Eleven
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Twelve
Yield
85%

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:7]=[CH:6]C(C2(C#N)CCC2)=C[CH:3]=1.[CH2:14]([Mg]Cl)[CH:15]([CH3:17])[CH3:16].C[C@@H:21]1[C@H](C2C=CC=CC=2)O[S@](=O)[N:22]1S(C1C=CC(C)=CC=1)(=O)=O.Cl[C:44]1C=CC(C2(C(=N)CC(C)C)CCC2)=CC=1.[C:60]([O-])(=O)[CH3:61].[NH4+].[BH4-].[Na+].Cl.[OH-].[Na+].[C:70]1([CH3:76])[CH:75]=[CH:74][CH:73]=CC=1>C1COCC1.CO.CC(OC)(C)C>[CH3:16][CH:15]([CH2:14][CH:76]([N:22]([CH3:21])[CH3:44])[C:70]1([C:60]2[CH:61]=[CH:3][C:2]([Cl:1])=[CH:7][CH:6]=2)[CH2:73][CH2:74][CH2:75]1)[CH3:17] |f:4.5,6.7,9.10|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Na+]
Step Two
Name
Quantity
200 mL
Type
reactant
Smiles
C1(=CC=CC=C1)C
Step Three
Name
Quantity
60 mL
Type
solvent
Smiles
CO
Step Four
Name
Quantity
200 mL
Type
solvent
Smiles
CC(C)(C)OC
Step Five
Name
Quantity
68 mL
Type
reactant
Smiles
C(C(C)C)[Mg]Cl
Name
Quantity
15 mL
Type
solvent
Smiles
CC(C)(C)OC
Step Six
Name
Quantity
8 g
Type
reactant
Smiles
ClC1=CC=C(C=C1)C1(CCC1)C#N
Name
CuBr
Quantity
0.12 g
Type
reactant
Smiles
Step Seven
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC1=CC=C(C=C1)C1(CCC1)C#N
Step Eight
Name
(2S,4R,5S)-4-methyl-5-phenyl-3-(4-methyl phenyl-sulfonyl)-[1,2,3]-oxathiazolidine-2-oxide
Quantity
15 g
Type
reactant
Smiles
C[C@H]1N([S@](O[C@H]1C1=CC=CC=C1)=O)S(=O)(=O)C1=CC=C(C=C1)C
Name
Quantity
100 mL
Type
solvent
Smiles
C1CCOC1
Step Nine
Name
1-[1-(4-chloro-phenyl)-cyclobutyl]-3-methyl-butylideneamine
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC1=CC=C(C=C1)C1(CCC1)C(CC(C)C)=N
Step Ten
Name
Quantity
50 mL
Type
reactant
Smiles
C(C)(=O)[O-].[NH4+]
Step Eleven
Name
Quantity
6.4 g
Type
reactant
Smiles
[BH4-].[Na+]
Step Twelve
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The reaction mixture was stirred for 4 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
To a 100 mL three-necked flask equipped with a magnetic stir bar, an argon inlet
CUSTOM
Type
CUSTOM
Details
After purging the flask with argon for 10 min
Duration
10 min
TEMPERATURE
Type
TEMPERATURE
Details
the reaction mixture was refluxed for 4–6 h
TEMPERATURE
Type
TEMPERATURE
Details
warmed up to 10° C.
STIRRING
Type
STIRRING
Details
under stirring
TEMPERATURE
Type
TEMPERATURE
Details
Then the reaction mixture was cooled to 0° C.
TEMPERATURE
Type
TEMPERATURE
Details
warmed up to ambient temperature
WASH
Type
WASH
Details
The organic phase was washed with 30% KHCO3 (50 mL) and 20% NaCl (50 mL)
FILTRATION
Type
FILTRATION
Details
polish filtered through two layers of filter paper
DISTILLATION
Type
DISTILLATION
Details
After the resulting organic phase was distilled under reduced pressure to about 50 mL (KF=0.58%), anhydrous THF (80 mL) and Ti(OPri)4
ADDITION
Type
ADDITION
Details
were added
STIRRING
Type
STIRRING
Details
the mixture was stirred at ambient temperature for 1 h
Duration
1 h
TEMPERATURE
Type
TEMPERATURE
Details
cooled to −45° C
STIRRING
Type
STIRRING
Details
the mixture was stirred for 6 h
Duration
6 h
TEMPERATURE
Type
TEMPERATURE
Details
warmed up to −20° C.
TEMPERATURE
Type
TEMPERATURE
Details
the mixture was warmed to ambient temperature
STIRRING
Type
STIRRING
Details
stirred for 3 h
Duration
3 h
TEMPERATURE
Type
TEMPERATURE
Details
After the mixture was cooled to 0° C.
DISTILLATION
Type
DISTILLATION
Details
was distilled under reduced pressure
CUSTOM
Type
CUSTOM
Details
to remove the low boiling point solvents
CUSTOM
Type
CUSTOM
Details
to separate for 20 min
Duration
20 min
WASH
Type
WASH
Details
the organic phase was washed twice with aqueous NaCl (50 mL, 20%)
TEMPERATURE
Type
TEMPERATURE
Details
The mixture was heated to 60–70° C.
ADDITION
Type
ADDITION
Details
D-tartaric acid (6.3 g) in water (13 ml) and acetone (6 mL) was added slowly
DISTILLATION
Type
DISTILLATION
Details
The mixture was distilled under azeotropic condition until the internal temperature
CUSTOM
Type
CUSTOM
Details
reached >95° C
TEMPERATURE
Type
TEMPERATURE
Details
The mixture was then cooled to ambient temperature
STIRRING
Type
STIRRING
Details
stirred for 1 h
Duration
1 h
CUSTOM
Type
CUSTOM
Details
The slurry formed
FILTRATION
Type
FILTRATION
Details
was filtered
WASH
Type
WASH
Details
the wet cake was washed with toluene (30 mL×2) and MTBE (30 mL)
CUSTOM
Type
CUSTOM
Details
dried at 45° C. for 24 h under reduced pressure
Duration
24 h

Outcomes

Product
Details
Reaction Time
4 h
Name
Type
product
Smiles
CC(C)CC(C1(CCC1)C2=CC=C(C=C2)Cl)N(C)C
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 85%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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